molecular formula C9H17NO5 B2775091 Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate CAS No. 349119-65-9

Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate

Cat. No.: B2775091
CAS No.: 349119-65-9
M. Wt: 219.237
InChI Key: XRNKCUVGWPHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

ethyl 2-[2,2-dimethoxyethyl(methyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5-15-9(12)8(11)10(2)6-7(13-3)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNKCUVGWPHSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(C)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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